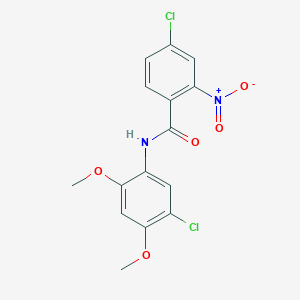![molecular formula C24H20N2O3S B3542389 4-[(4-methylphenyl)sulfonylmethyl]-N-quinolin-8-ylbenzamide](/img/structure/B3542389.png)
4-[(4-methylphenyl)sulfonylmethyl]-N-quinolin-8-ylbenzamide
概要
説明
4-[(4-methylphenyl)sulfonylmethyl]-N-quinolin-8-ylbenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline ring, a benzamide group, and a sulfonylmethyl group attached to a methylphenyl ring, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methylphenyl)sulfonylmethyl]-N-quinolin-8-ylbenzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
化学反応の分析
Types of Reactions
4-[(4-methylphenyl)sulfonylmethyl]-N-quinolin-8-ylbenzamide undergoes various chemical reactions, including:
Oxidation: The sulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst like ammonium paramolybdate.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted benzamide derivatives.
科学的研究の応用
4-[(4-methylphenyl)sulfonylmethyl]-N-quinolin-8-ylbenzamide has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 4-[(4-methylphenyl)sulfonylmethyl]-N-quinolin-8-ylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The sulfonylmethyl group and quinoline ring play crucial roles in its binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 4-[(4-methylphenyl)sulfonylmethyl]-N-(2-nitrophenyl)benzenesulfonamide
- 4-[(4-methylphenyl)sulfonylmethyl]-N,N′-diarylimidazolium salts
Uniqueness
4-[(4-methylphenyl)sulfonylmethyl]-N-quinolin-8-ylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its quinoline ring and sulfonylmethyl group make it particularly versatile for various applications, distinguishing it from other similar compounds.
特性
IUPAC Name |
4-[(4-methylphenyl)sulfonylmethyl]-N-quinolin-8-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S/c1-17-7-13-21(14-8-17)30(28,29)16-18-9-11-20(12-10-18)24(27)26-22-6-2-4-19-5-3-15-25-23(19)22/h2-15H,16H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTLKMWNELJJBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-methoxyphenyl acetate](/img/structure/B3542316.png)
![3-nitrobenzyl 3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B3542321.png)
![2-chloro-N-(2-chlorophenyl)-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B3542323.png)

![N-pyridin-3-yl-4-[4-(pyridin-3-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B3542345.png)
![4-[benzenesulfonyl(methyl)amino]-N-(3-hydroxyphenyl)benzamide](/img/structure/B3542351.png)
![1H-1,2,3-BENZOTRIAZOL-1-YL{2-[(4-NITROPHENYL)SULFONYL]PHENYL}METHANONE](/img/structure/B3542357.png)
![4-[benzenesulfonyl(methyl)amino]-N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B3542360.png)
![{2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B3542368.png)

![3-{2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}-5-iodo-1,3-dihydro-2H-indol-2-one](/img/structure/B3542374.png)
![3-[[4-[Benzenesulfonyl(methyl)amino]benzoyl]amino]benzoic acid](/img/structure/B3542377.png)
![benzyl 2-[(4-nitrophenyl)sulfonyl]benzoate](/img/structure/B3542392.png)
![(4-Nitrophenyl)methyl 2-[(4-bromobenzoyl)amino]acetate](/img/structure/B3542394.png)
